![molecular formula C12H18N2O2 B068248 Tert-butyl 2-aminobenzylcarbamate CAS No. 162046-50-6](/img/structure/B68248.png)
Tert-butyl 2-aminobenzylcarbamate
Overview
Description
Tert-butyl 2-aminobenzylcarbamate is a chemical compound with the molecular formula C12H18N2O2 . It has a molecular weight of 222.29 and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of tert-butyl 2-aminobenzylcarbamate involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the desired product .Molecular Structure Analysis
The linear formula of Tert-butyl 2-aminobenzylcarbamate is C12H18N2O2 . The compound is solid in its physical form .Physical And Chemical Properties Analysis
Tert-butyl 2-aminobenzylcarbamate has a boiling point of 382.5°C at 760 mmHg . It has a density of 1.1±0.1 g/cm3 . The compound has 4Scientific Research Applications
Organic Synthesis
Tert-butyl 2-aminobenzylcarbamate is often used in organic synthesis . It can act as a building block in the synthesis of various organic compounds. For instance, it can be used in the preparation of other tert-butyl carbamates .
Pharmaceutical Research
This compound could potentially be used in pharmaceutical research. Given its structure, it might be used as a precursor in the synthesis of pharmaceuticals, although specific applications would depend on the drug being synthesized .
Material Science
In material science, Tert-butyl 2-aminobenzylcarbamate could be used in the development of new materials. Its specific properties might make it useful in the creation of polymers or other complex materials .
Chemical Research
Tert-butyl 2-aminobenzylcarbamate could be used in chemical research, particularly in studies involving carbamates and their reactions. It could be used to study reaction mechanisms, rates, and other chemical properties .
Environmental Science
In environmental science, Tert-butyl 2-aminobenzylcarbamate could be used in studies of chemical persistence and degradation. Researchers might use it to understand how such compounds behave in the environment .
properties
IUPAC Name |
tert-butyl N-[(2-aminophenyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h4-7H,8,13H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBNOFSSMFDTHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402961 | |
Record name | tert-butyl 2-aminobenzylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-aminobenzylcarbamate | |
CAS RN |
162046-50-6 | |
Record name | tert-butyl 2-aminobenzylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[(2-aminophenyl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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